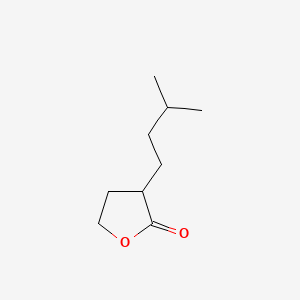
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-3-(3-methylbutyl)-, also known as γ-decalactone, is a naturally occurring compound found in various fruits such as peaches, strawberries, and apricots. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, making it a valuable component in the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the compound can be synthesized by the acid-catalyzed cyclization of 4-hydroxydecanoic acid. The reaction typically requires a strong acid such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- often involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can convert fatty acids or their derivatives into the desired lactone. This method is favored due to its efficiency and the ability to produce the compound in large quantities.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: Various substituted lactones or open-chain derivatives can be formed depending on the nucleophile used.
科学研究应用
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
作用机制
The mechanism by which 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic fruity aroma. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and exhibiting antimicrobial activity by disrupting microbial cell membranes.
相似化合物的比较
Similar Compounds
γ-Nonalactone: Another lactone with a similar structure but a different chain length, known for its coconut-like aroma.
δ-Decalactone: A lactone with a similar fruity aroma but a different ring size.
γ-Undecalactone: Similar in structure but with a longer carbon chain, known for its peach-like aroma.
Uniqueness
2(3H)-Furanone, dihydro-3-(3-methylbutyl)- is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, which contribute to its distinctive aroma profile. Its presence in various fruits and its effectiveness in low concentrations make it particularly valuable in the flavor and fragrance industry.
属性
CAS 编号 |
40541-41-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-11-9(8)10/h7-8H,3-6H2,1-2H3 |
InChI 键 |
SGQTUZRWTKNTGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

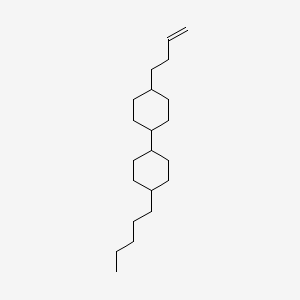
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)
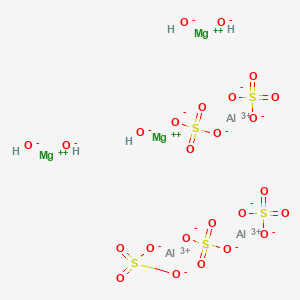

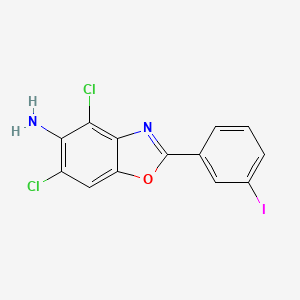
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
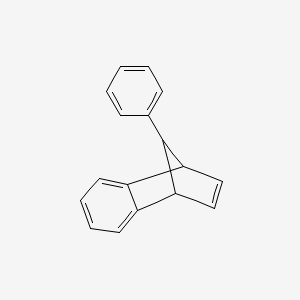
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
